molecular formula C15H10N2O B1383932 Bis(4-cyanophenyl)methanol-d4 CAS No. 1361326-42-2

Bis(4-cyanophenyl)methanol-d4

Cat. No.: B1383932
CAS No.: 1361326-42-2
M. Wt: 238.28 g/mol
InChI Key: JNJWXPZHWUOYRZ-NMRLXUNGSA-N
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Description

Bis(4-cyanophenyl)methanol-d4 is a deuterated derivative of Bis(4-cyanophenyl)methanol, an organic compound with the chemical formula C15H6D4N2O. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methanol group. The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-cyanophenyl)methanol-d4 typically involves the reaction of 4-cyanobenzaldehyde with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the deuterated methanol adds to the carbonyl group of the 4-cyanobenzaldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyanophenyl)methanol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form Bis(4-cyanophenyl)ketone-d4.

    Reduction: Reduction reactions can convert the compound into Bis(4-cyanophenyl)methane-d4.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Bis(4-cyanophenyl)ketone-d4

    Reduction: Bis(4-cyanophenyl)methane-d4

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Bis(4-cyanophenyl)methanol-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in NMR spectroscopy and mass spectrometry, aiding in the structural elucidation of complex molecules.

    Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: The compound finds applications in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Bis(4-cyanophenyl)methanol-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of deuterium-labeled metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-cyanophenyl)methanol
  • Bis(4-cyanophenyl)methane
  • Bis(4-cyanophenyl)ketone

Uniqueness

Bis(4-cyanophenyl)methanol-d4 is unique due to the presence of deuterium atoms, which enhance its utility in NMR spectroscopy and mass spectrometry. The deuterium labeling provides distinct advantages in tracing and analyzing biochemical pathways, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-[(4-cyanophenyl)-hydroxymethyl]-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJWXPZHWUOYRZ-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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